molecular formula C18H15ClFN3OS B14950648 (3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone CAS No. 588674-16-2

(3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone

Cat. No.: B14950648
CAS No.: 588674-16-2
M. Wt: 375.8 g/mol
InChI Key: YEUYUUCGDQNOQG-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzothiophene core substituted with chloro and fluoro groups, and a methanone moiety linked to a pyridinyl-piperazinyl group. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol and suitable halogenated precursors.

    Introduction of Chloro and Fluoro Substituents: Halogenation reactions are employed to introduce the chloro and fluoro groups onto the benzothiophene ring.

    Attachment of the Methanone Moiety: The methanone group is introduced via acylation reactions using appropriate acylating agents.

    Coupling with Pyridinyl-Piperazinyl Group: The final step involves coupling the benzothiophene derivative with a pyridinyl-piperazinyl moiety through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzothiophene derivatives.

Scientific Research Applications

(3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-4-fluoro-1-benzothiophen-2-yl)methanone
  • (4-Fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone
  • (3-Chloro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone

Uniqueness

(3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is unique due to the specific combination of chloro and fluoro substituents on the benzothiophene core, coupled with the pyridinyl-piperazinyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

588674-16-2

Molecular Formula

C18H15ClFN3OS

Molecular Weight

375.8 g/mol

IUPAC Name

(3-chloro-4-fluoro-1-benzothiophen-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C18H15ClFN3OS/c19-16-15-12(20)4-3-5-13(15)25-17(16)18(24)23-10-8-22(9-11-23)14-6-1-2-7-21-14/h1-7H,8-11H2

InChI Key

YEUYUUCGDQNOQG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(C4=C(C=CC=C4S3)F)Cl

Origin of Product

United States

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